LogP Shift of +0.9 Units Versus Unsubstituted 4-APP Enhances Membrane Permeability
N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits a calculated LogP of 0.42 , while the unsubstituted 4-aminopyrazolo[3,4-d]pyrimidine (4-APP, CAS 2380-63-4) displays a LogP of approximately -0.50 [1]. This represents an increase of ~0.9 LogP units, corresponding to an approximately 8-fold higher octanol-water partition coefficient. The dimethylation eliminates the hydrogen-bond donor capacity of the primary amine, reducing aqueous solubility and enhancing passive membrane permeability, a critical parameter for cellular target engagement in kinase inhibitor programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.42 (calculated) |
| Comparator Or Baseline | 4-Aminopyrazolo[3,4-d]pyrimidine (4-APP, CAS 2380-63-4): LogP = -0.50 (calculated) |
| Quantified Difference | ΔLogP = +0.92 units |
| Conditions | Calculated LogP values; target compound data from ChemSrc; comparator data from SIELC Technologies |
Why This Matters
Higher LogP directly correlates with improved passive membrane permeability, making the dimethylated analog a superior starting point for cellular kinase inhibitor development.
- [1] SIELC Technologies. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. CAS 2380-63-4. 2018. View Source
